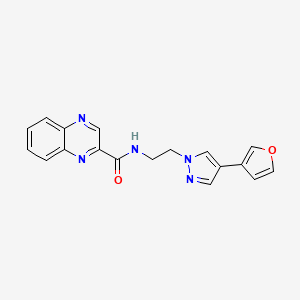

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Description

“N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide” is a heterocyclic compound featuring a quinoxaline core linked to a pyrazole-furan hybrid moiety via an ethylamide bridge. The quinoxaline scaffold is known for its planar aromatic structure, enabling π-π stacking interactions in biological systems, while the pyrazole ring contributes to hydrogen bonding and metabolic stability. The furan-3-yl substituent at the pyrazole’s 4-position introduces a heteroaromatic oxygen atom, which may influence solubility and electronic properties. This compound is hypothesized to exhibit pharmacological activity due to structural similarities with kinase inhibitors and adenosine receptor antagonists .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-18(17-10-20-15-3-1-2-4-16(15)22-17)19-6-7-23-11-14(9-21-23)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSGKVSEGIZZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C16H16N4O2

- Molecular Weight : 296.33 g/mol

The compound features a quinoxaline moiety linked to a furan-pyrazole side chain, which is believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Biofilm Formation Inhibition : The compounds were effective in inhibiting biofilm formation, displaying a superior percentage reduction compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of related compounds has also been explored:

- Cell Viability Assays : Compounds with similar structures demonstrated IC50 values greater than 60 μM, indicating low cytotoxicity while retaining significant activity against cancer cell lines .

- Mechanism of Action : These compounds have been shown to inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was included in the testing panel. The study highlighted:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.25 | Active against S. aureus |

| Compound B | 0.22 | Active against E. coli |

| This compound | Not specified | Potentially active |

This study confirmed the compound's promising antimicrobial profile, particularly when combined with other antibiotics to enhance efficacy.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of quinoxaline derivatives found that the compound exhibited moderate activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MCF7 (Breast Cancer) | >60 | Low cytotoxicity |

| HeLa (Cervical Cancer) | >60 | Low cytotoxicity |

These findings suggest that while the compound may not be highly cytotoxic, it could serve as a lead compound for further modifications aimed at enhancing its anticancer activity.

Comparison with Similar Compounds

Key Implications :

- The -CF₃ substituent in the analog likely increases metabolic stability by resisting oxidative degradation, a common issue with furan-containing compounds .

Q & A

Q. Interpreting conflicting IC₅₀ values across cell lines: What factors contribute to variability?

- Answer: Variability arises from differences in cell membrane permeability (e.g., ABC transporter expression), metabolic activity (CYP450 isoforms), or genetic mutations in target proteins. Normalize data using housekeeping genes (e.g., GAPDH) and validate with orthogonal assays (e.g., Western blot for target phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.